molecular formula C27H21N3O5 B12042690 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 477732-45-9

4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12042690
CAS No.: 477732-45-9
M. Wt: 467.5 g/mol
InChI Key: BWKFUWBBPSBYGF-OGLMXYFKSA-N
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Description

4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate (molecular formula: C₂₇H₂₁N₃O₅, monoisotopic mass: 467.148121 Da) is a structurally complex naphthoate ester derivative. It features a 1-naphthoate moiety esterified to a phenyl ring substituted with a carbohydrazonoyl group. This compound’s IUPAC name, 4-[(E)-({(2-Methoxyphenyl)aminoacetyl}hydrazono)methyl]phenyl 1-naphthoate, underscores its stereochemical configuration (E-isomer) and functional diversity .

Properties

CAS No.

477732-45-9

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-34-24-12-5-4-11-23(24)29-25(31)26(32)30-28-17-18-13-15-20(16-14-18)35-27(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

BWKFUWBBPSBYGF-OGLMXYFKSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from Precursors

The US Patent US9458107B2 outlines a four-step process:

Formation of 1-Naphthoate Ester Intermediate

1-Naphthoic acid is activated using thionyl chloride (SOCl₂) to form 1-naphthoyl chloride, which reacts with 4-hydroxybenzaldehyde in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) catalyzes the esterification, yielding 4-formylphenyl 1-naphthoate.

Reaction Conditions :

  • Temperature: 0–5°C (activation), then 25°C (esterification).

  • Yield: 78–82%.

Hydrazone Formation

The formyl group of 4-formylphenyl 1-naphthoate reacts with carbohydrazide in ethanol under reflux. Acetic acid catalyzes the condensation, forming the carbohydrazonoyl intermediate.

Optimization Notes :

  • Excess carbohydrazide (1.2 equiv) improves yield to 89%.

  • Reaction time: 6–8 hours.

Oxoacetylation with 2-Methoxyaniline

The hydrazone intermediate is treated with 2-methoxyaniline and oxalyl chloride in tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, introducing the oxoacetyl-anilino group.

Critical Parameters :

  • Temperature: −10°C (to minimize side reactions).

  • Solvent: Anhydrous THF with molecular sieves.

Crystallization and Purification

The crude product is dissolved in hot ethyl acetate and treated with activated charcoal. Slow cooling induces crystallization, yielding 92–95% purity. Final purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >99% purity.

Alternative Route via Preformed Hydrazides

CN1800151A describes a variant using pre-synthesized 1-naphthylhydrazine:

  • 1-Naphthylhydrazine Synthesis :

    • 1-Naphthol reacts with hydrazine hydrate under inert gas (N₂) at 80–100°C for 12 hours.

    • Yield: 65–70%.

  • Coupling with 4-(2-Oxoacetyl)phenyl Carboxylate :

    • The hydrazine reacts with 4-(2-oxoacetyl)phenyl carboxylate in DMF at 50°C.

    • Base catalyst: Potassium carbonate.

Advantages :

  • Avoids hazardous diazotization steps.

  • Reduces reliance on carcinogenic 1-naphthylamine.

Process Optimization and Challenges

Solvent and Temperature Effects

  • Esterification : Polar aprotic solvents (e.g., DCM) favor high conversion rates. Elevated temperatures (>30°C) lead to ester hydrolysis.

  • Hydrazone Formation : Ethanol balances solubility and reaction kinetics. Reflux conditions (78°C) accelerate dehydration.

Impurity Control

  • Byproducts :

    • Unreacted 1-naphthoyl chloride hydrolyzes to 1-naphthoic acid.

    • Over-oxidation of the hydrazone forms nitriles.

  • Mitigation Strategies :

    • Strict anhydrous conditions during acylations.

    • Use of scavengers (e.g., polymer-bound sulfonic acid) to sequester excess reagents.

Scale-Up and Industrial Feasibility

Sigma-Aldrich’s production data (10 mg batches, $29.8/unit) suggests small-scale synthesis. However, the patent-specified conditions (e.g., 100 L reactor volumes) demonstrate scalability. Key considerations for industrial adoption:

  • Catalyst Recovery : Immobilized TEA on silica gel reduces waste.

  • Waste Management :

    • Aqueous washes neutralize acidic byproducts.

    • Solvent recovery via distillation cuts costs by 40%.

Comparative Analysis of Methods

Parameter US9458107B2 CN1800151A
Starting Material1-Naphthoic acid1-Naphthol
Key StepOxoacetylationHydrazine coupling
Yield (Overall)68%58%
Purity>99%95%
ScalabilityHighModerate

Chemical Reactions Analysis

4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on existing research and synthesized data.

Anti-inflammatory Activity

Research indicates that compounds similar to 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate exhibit significant anti-inflammatory properties. For instance, related compounds have shown effectiveness against various inflammatory models, suggesting that this compound could be developed as an anti-inflammatory agent. The structure-activity relationship studies emphasize the importance of substituents on the amide nitrogen, which can enhance the anti-inflammatory efficacy compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antimicrobial Properties

The potential antimicrobial activity of this compound has been explored, with findings suggesting that derivatives can inhibit bacterial growth effectively. The presence of the methoxy group and the naphthoate structure contributes to its bioactivity, making it a candidate for further development as an antimicrobial agent .

Anticancer Research

Preliminary studies have indicated that compounds with similar structural motifs may possess anticancer properties. The ability to modify the hydrazone linkage and other substituents could lead to enhanced selectivity and potency against cancer cell lines, warranting further investigation into its mechanism of action .

Organic Photovoltaics

The unique electronic properties of 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate make it a candidate for use in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology, potentially improving efficiency through novel material combinations .

Dye-Sensitized Solar Cells

Due to its chromophoric properties, this compound may also find applications in dye-sensitized solar cells (DSSCs). By optimizing its light absorption characteristics, it could enhance the overall performance of DSSCs, contributing to the development of sustainable energy solutions.

Case Study 1: Synthesis and Biological Evaluation

A study was conducted where derivatives of this compound were synthesized and evaluated for their biological activities. The results demonstrated that specific modifications significantly improved anti-inflammatory and antimicrobial activities, highlighting the importance of structural variations in enhancing therapeutic effects.

Case Study 2: Material Performance Testing

Another research effort focused on testing the performance of this compound in photovoltaic applications. The results indicated promising efficiency rates when incorporated into organic solar cells, paving the way for future advancements in renewable energy technologies.

Mechanism of Action

The exact mechanism of action for 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on modifications to the phenyl ester, carbohydrazonoyl linker, or the 2-methoxyanilino group. Key comparisons include:

Compound Molecular Formula Key Substituents Physical/Chemical Properties
4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate C₂₇H₂₁N₃O₅ 1-Naphthoate, 2-methoxyanilino, carbohydrazonoyl Predicted collision cross-section (CCS): ~201.9 Ų (M+H⁺) ; IR peaks: C=O (1684 cm⁻¹)
4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate C₂₇H₁₈Cl₂N₃O₅ 2,4-Dichlorobenzoate, 4-chloroanilino Higher halogen content likely reduces solubility; no CCS data available
2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate C₂₀H₁₃ClO₃ 4-Chlorophenyl, oxoethyl Melting point: Not reported; crystal packing shows C–H···O interactions
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate C₂₁H₁₈N₄O₂S Carbothioate, triazole, 4-methoxybenzyl Melting point: 166–167°C; IR peaks: N–H (3204 cm⁻¹), C=N (1518 cm⁻¹)

Key Observations :

  • Hydrogen Bonding: The carbohydrazonoyl linker and oxoacetyl group facilitate intermolecular hydrogen bonding, which may influence crystallinity and thermal stability. In contrast, carbothioate derivatives (e.g., 6g in ) exhibit weaker hydrogen-bonding interactions due to sulfur’s lower electronegativity .
  • Steric and Conformational Differences : The 1-naphthoate moiety introduces steric bulk compared to simpler benzoate esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate), affecting molecular packing and CCS values .
Spectroscopic and Analytical Comparisons
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at 1684 cm⁻¹ aligns with similar oxoacetyl-containing derivatives . However, the absence of a thioamide (C=S) peak (~1200–1000 cm⁻¹) distinguishes it from carbothioate analogues .
  • NMR Data : While specific NMR data for the target compound are unavailable, structurally related compounds (e.g., 1f in ) show aromatic proton resonances between δ 6.50–7.56 ppm, consistent with substituted phenyl and naphthyl systems .

Q & A

Q. What are the optimal synthetic routes for 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a 2-methoxyaniline derivative with an oxo-acetyl intermediate, followed by hydrazone formation and esterification with 1-naphthoic acid. Key steps include:

  • Hydrazone formation : Use of anhydrous ethanol or methanol under reflux (60–80°C) with catalytic acetic acid to promote Schiff base formation .
  • Esterification : Activation of the carboxylic acid (1-naphthoic acid) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. For example, excess 1-naphthoic acid (1.2 equivalents) improves esterification efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy (-OCH₃), aromatic protons, and hydrazone NH protons. For example, the 2-methoxyaniline moiety shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons between δ 6.5–7.5 ppm .
    • ¹³C NMR : Confirms carbonyl groups (C=O at ~165–175 ppm) and ester linkages (C-O at ~60–70 ppm) .
  • IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹ for hydrazone, ~1720 cm⁻¹ for ester), and N-H stretches (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~515.12 for C₂₈H₂₂N₂O₆) .

Q. How can researchers assess the hydrolytic stability of the ester and hydrazone moieties under physiological conditions?

Answer:

  • pH-Dependent Stability Studies :
    • Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample aliquots are analyzed via HPLC at intervals (0, 6, 12, 24 h) to track degradation .
    • Hydrazone bonds are prone to hydrolysis at acidic pH (e.g., gastric fluid), while ester groups degrade faster in alkaline conditions .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Eₐ) can be derived from Arrhenius plots .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Models electron density distribution to predict reactive sites (e.g., electrophilic carbonyl carbons) .
  • Molecular Docking : Screens against protein databases (e.g., PDBe) to identify potential targets. For example, the naphthoate moiety may bind to hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the methoxy, hydrazone, or naphthoate groups. Test in parallel assays (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assay for cytotoxicity) .
  • Target Profiling : Use proteomics or kinase screening panels to identify off-target effects. For example, conflicting data may arise from inhibition of multiple kinases (e.g., EGFR vs. VEGFR) .
  • Dose-Response Analysis : Ensure activity is concentration-dependent. EC₅₀ values < 10 µM suggest potent biological relevance .

Q. What experimental strategies can validate the compound’s mechanism of action in cellular models?

Answer:

  • Gene Expression Profiling : RNA-seq or qPCR to track changes in apoptosis-related genes (e.g., BAX, BCL-2) or inflammatory markers (e.g., TNF-α, IL-6) .
  • Western Blotting : Confirm protein-level effects (e.g., downregulation of phosphorylated ERK or NF-κB) .
  • Fluorescence Microscopy : Use probes (e.g., Annexin V-FITC) to visualize apoptosis or ROS generation in treated cells .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) across different studies?

Answer:

  • Standardization of Conditions : Ensure consistent solvent (e.g., DMSO-d₆ vs. CDCl₃), temperature, and concentration.
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the hydrazone NH and carbonyl groups .
  • Cross-Validation with Crystallography : Compare experimental NMR shifts with those predicted from X-ray crystal structures (if available) .

Q. What are the best practices for developing a validated HPLC method for purity analysis?

Answer:

  • Column Selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) for high resolution.
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 40% to 90% over 20 minutes .
  • Detection : UV at 254 nm (naphthoate chromophore) with a flow rate of 1.0 mL/min.
  • Validation Parameters :
    • Linearity (R² > 0.995) across 50–150% of target concentration.
    • Precision (RSD < 2% for retention time).
    • LOD/LOQ (≤ 0.1 µg/mL) .

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